molecular formula C12H12N4O5 B8039999 ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate

ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate

Cat. No.: B8039999
M. Wt: 292.25 g/mol
InChI Key: USLOPIYDYICUQN-UHFFFAOYSA-N
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Description

Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate typically involves the reaction of 2-methyl-5-nitro-4-oxoquinazoline with ethyl carbamate under specific conditions. The process may include steps such as nitration, reduction, and carbamation, with reagents like nitric acid, sodium borohydride, and ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, forming different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl N-(2-methyl-4-oxoquinazolin-3-yl)carbamate .

Scientific Research Applications

Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazolinone core can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-methyl-4-oxoquinazolin-3-yl)carbamate
  • 2-Methyl-5-nitro-4-oxoquinazoline
  • Ethyl carbamate derivatives

Uniqueness

Ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carbamate groups allow for diverse chemical modifications, making it a versatile compound in research and development.

Properties

IUPAC Name

ethyl N-(2-methyl-5-nitro-4-oxoquinazolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c1-3-21-12(18)14-15-7(2)13-8-5-4-6-9(16(19)20)10(8)11(15)17/h4-6H,3H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLOPIYDYICUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN1C(=NC2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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